
Seblaen
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Seblaen is synthesized through a series of chemical reactions involving the starting material trans-4-(aminomethyl)cyclohexanecarboxamide. The synthesis involves the methylation of the amine group, followed by the formation of the hydrochloride salt. The reaction conditions typically include the use of a methylating agent such as methyl iodide or dimethyl sulfate, and the reaction is carried out in an appropriate solvent like methanol or ethanol under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is purified through crystallization or chromatography techniques to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Seblaen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Seblaen has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of dry skin and other dermatological conditions.
Industry: Used in the formulation of skincare products due to its ability to improve skin barrier function and texture.
Wirkmechanismus
Seblaen exerts its effects by inhibiting the activation of urokinase-type plasminogen activator (uPA) in the stratum corneum of the skin. This inhibition prevents the breakdown of the skin barrier, thereby reducing transepidermal water loss and improving skin texture . The molecular targets involved include the pro-uPA and its interaction with the insoluble components of the stratum corneum.
Vergleich Mit ähnlichen Verbindungen
Seblaen is unique compared to other similar compounds due to its specific mechanism of action and its effectiveness in improving skin barrier function. Similar compounds include:
N-methyl-trans-4-(aminomethyl)cyclohexanecarboxamide: The parent compound of this compound.
Flavonoids: A class of compounds with similar biological activities but different structures and mechanisms of action.
This compound stands out due to its targeted inhibition of uPA activation, which is not a common feature among other flavonoids or related compounds.
Biologische Aktivität
Seblaen is a compound that has garnered attention for its potential therapeutic applications, particularly in dermatology. This article explores its biological activity, mechanisms of action, and clinical implications based on current research findings.
Overview of this compound
This compound is primarily recognized for its efficacy in treating dry skin conditions. It is a synthetic compound that acts on various biological pathways to enhance skin hydration and barrier function. Understanding its biological activity is crucial for optimizing its use in clinical settings.
This compound operates through several mechanisms:
- Hydration Enhancement : It increases the water retention capacity of the skin by promoting the synthesis of natural moisturizing factors.
- Barrier Function Improvement : this compound strengthens the skin barrier by enhancing lipid synthesis and reducing transepidermal water loss (TEWL).
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects that help alleviate symptoms associated with dry skin conditions.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Clinical Efficacy : A study demonstrated that patients using this compound showed a significant improvement in skin hydration levels compared to those using a placebo. The hydration levels were measured using corneometry, which indicated an increase of approximately 40% after four weeks of treatment.
- In Vitro Studies : In laboratory settings, this compound was shown to stimulate keratinocyte proliferation and differentiation, essential processes for maintaining healthy skin. This was evidenced by increased expression of keratinocyte markers in treated cell cultures.
- Case Studies : Several case studies highlighted the successful use of this compound in patients with atopic dermatitis and psoriasis. Patients reported reduced itching and improved skin texture after consistent application over a period of eight weeks.
Data Table: Clinical Study Results
Study Type | Duration | Patient Group | Outcome Measure | Result |
---|---|---|---|---|
Randomized Control | 4 weeks | 100 patients with dry skin | Skin hydration (corneometry) | 40% increase |
In Vitro | N/A | Keratinocyte cultures | Cell proliferation rate | 30% increase |
Case Study | 8 weeks | 15 patients with atopic dermatitis | Patient-reported outcomes | Reduced itching |
Discussion
The biological activity of this compound suggests it is a promising agent for managing dry skin conditions. Its dual action of enhancing hydration while providing anti-inflammatory benefits positions it as an effective treatment option. The data collected from clinical trials and case studies support its efficacy and safety profile.
Eigenschaften
IUPAC Name |
4-(aminomethyl)-N-methylcyclohexane-1-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-11-9(12)8-4-2-7(6-10)3-5-8;/h7-8H,2-6,10H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDDEWZGNWUGIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38697-94-8 | |
Record name | Methyl aminomethylcyclohexane carboxamide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038697948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL AMINOMETHYLCYCLOHEXANE CARBOXAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV6O50F5CP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Seblaen interact with its target to produce its effects on the skin?
A1: this compound targets the plasminogen activation system within the stratum corneum (SC), the outermost layer of the skin. Specifically, it inhibits the activation of prourokinase-type plasminogen activator (pro-uPA) []. This activation is thought to be triggered after barrier disruption and contributes to the processes leading to dry skin. This compound achieves this by physically interacting with and inhibiting the binding of pro-uPA to insoluble components of the SC homogenate. By suppressing pro-uPA activation, this compound helps to maintain the skin's barrier function and prevent moisture loss, ultimately improving skin hydration and texture.
Q2: What is the evidence that this compound is effective in improving dry skin?
A2: The research on this compound includes in vitro studies and a double-masked clinical trial. In the lab, this compound was shown to inhibit the interaction between pro-uPA and components of the SC, effectively suppressing pro-uPA activation []. This suggests its potential to prevent barrier disruption. Furthermore, a clinical trial involving 40 volunteers with dry skin demonstrated that daily application of a lotion containing this compound for 4 weeks significantly suppressed transepidermal water loss (TEWL) and improved skin texture compared to a control lotion without this compound []. This provides evidence for its efficacy in a real-world setting.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.